Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate
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Overview
Description
ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-(3,5-difluorophenethyl)piperidine and thiophosgene under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenethyl group enhances its binding affinity and specificity, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- ETHYL 4-({[(4-ETHOXYBENZOYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-({[4-(3,5-DIFLUOROPHENETHYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the difluorophenethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26F2N2O2S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[[4-[2-(3,5-difluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C23H26F2N2O2S/c1-2-29-22(28)18-5-7-21(8-6-18)26-23(30)27-11-9-16(10-12-27)3-4-17-13-19(24)15-20(25)14-17/h5-8,13-16H,2-4,9-12H2,1H3,(H,26,30) |
InChI Key |
LQGBGJDOSNVEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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